N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a dimethylaminoethyl group, a nitrobenzo[d]thiazolyl moiety, and a tosylpropanamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride typically involves multiple steps:
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Formation of the Nitrobenzo[d]thiazole Intermediate
Starting Materials: 2-aminothiophenol and 2-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Product: 6-nitrobenzo[d]thiazole.
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Attachment of the Dimethylaminoethyl Group
Starting Materials: 6-nitrobenzo[d]thiazole and 2-chloro-N,N-dimethylethylamine.
Reaction Conditions: The reaction is typically performed in an organic solvent such as acetonitrile with a base like potassium carbonate.
Product: N-(2-(dimethylamino)ethyl)-6-nitrobenzo[d]thiazole.
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Formation of the Tosylpropanamide Group
Starting Materials: N-(2-(dimethylamino)ethyl)-6-nitrobenzo[d]thiazole and 3-tosylpropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine in an organic solvent like dichloromethane.
Product: N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide.
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Formation of the Hydrochloride Salt
Starting Materials: N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide and hydrochloric acid.
Reaction Conditions: The reaction is typically performed in an aqueous medium.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically performed in an acidic or basic medium.
Products: Oxidized derivatives of the nitrobenzo[d]thiazole moiety.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually carried out in an organic solvent like tetrahydrofuran.
Products: Reduced forms of the nitro group, potentially forming amino derivatives.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in an organic solvent with a base.
Products: Substituted derivatives at the dimethylaminoethyl or tosylpropanamide groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, acetonitrile, tetrahydrofuran.
Bases: Triethylamine, potassium carbonate, pyridine.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Probes: Utilized in the study of biochemical pathways and interactions.
Fluorescent Markers: The nitrobenzo[d]thiazole moiety can be used as a fluorescent marker in biological assays.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as an anticancer or antimicrobial agent.
Diagnostic Tools: Used in the development of diagnostic assays due to its fluorescent properties.
Industry
Material Science:
Chemical Sensors: Used in the creation of sensors for detecting various chemical substances.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride involves its interaction with specific molecular targets. The nitrobenzo[d]thiazole moiety can interact with biological molecules through hydrogen bonding and π-π interactions, while the dimethylaminoethyl group can enhance solubility and cellular uptake. The tosylpropanamide group may facilitate binding to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-propanamide hydrochloride: Lacks the tosyl group, which may affect its binding properties and biological activity.
N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide: The non-hydrochloride form, which may have different solubility and stability characteristics.
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tosyl group enhances its potential interactions with biological targets, while the hydrochloride form improves its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2.ClH/c1-15-4-7-17(8-5-15)32(29,30)13-10-20(26)24(12-11-23(2)3)21-22-18-9-6-16(25(27)28)14-19(18)31-21;/h4-9,14H,10-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWASGYJSCIITIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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